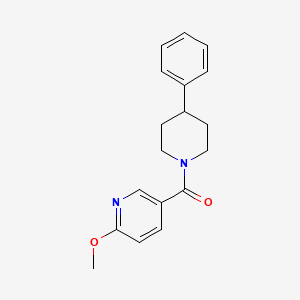
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPPM belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood, cognition, and behavior. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been found to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its high purity and stability, which makes it easy to handle and store. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is also relatively easy to synthesize, which makes it an attractive compound for laboratory experiments. However, one of the limitations of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to predict its pharmacological effects.
将来の方向性
There are several future directions for the study of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of research is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Another area of research is the development of new analogs of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone with improved pharmacological properties. Additionally, the mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone needs to be further elucidated in order to fully understand its pharmacological effects.
合成法
The synthesis of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with 6-methoxypyridin-3-ylcarbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone as a white crystalline solid with a high purity.
科学的研究の応用
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit promising pharmacological properties such as analgesic, anti-inflammatory, and anti-tumor activities. (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHMYBQTLRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

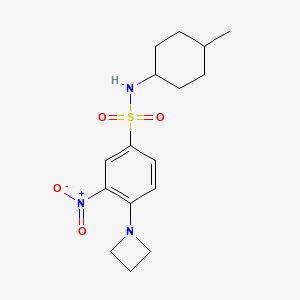
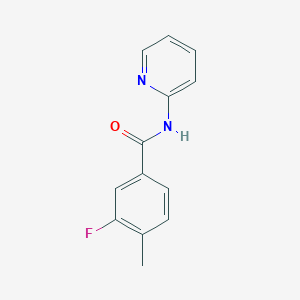
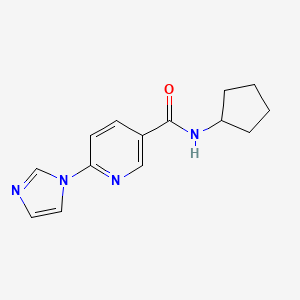
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
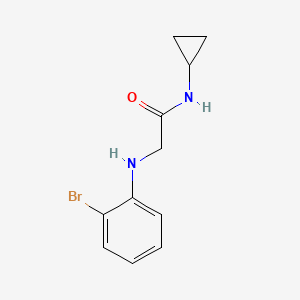
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)


![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)

